molecular formula C13H13NO B12293953 Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- CAS No. 62128-31-8

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B12293953
CAS No.: 62128-31-8
M. Wt: 199.25 g/mol
InChI Key: WKUBFPPJDMDEFL-UHFFFAOYSA-N
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Description

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-, is a ketone derivative featuring a 4-methylphenyl group and a 1-methylpyrrole moiety. The methyl substituents on both the phenyl and pyrrole rings influence its electronic, steric, and physicochemical properties, distinguishing it from analogues with alternative substituents .

Properties

CAS No.

62128-31-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(4-methylphenyl)-(1-methylpyrrol-2-yl)methanone

InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3

InChI Key

WKUBFPPJDMDEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Catalyst : AlCl₃ (1.2 equiv) or supramolecular resorcinarene capsules (26 mol%).
  • Solvent : Dichloromethane (DCM) or chloroform.
  • Temperature : 0–30°C for AlCl₃; 50°C for capsule-mediated reactions.
  • Yield : 70–99% depending on substituents and catalyst.

The mechanism involves AlCl₃ polarizing the C–Cl bond of the acyl chloride, facilitating electrophilic attack by the pyrrole’s α-position. Supramolecular capsules enhance regioselectivity via H-bonding interactions with water molecules, favoring β-substitution (60:40 β/α ratio).

Direct Acylation of Preformed Pyrrole Derivatives

Direct acylation employs prefunctionalized pyrroles, such as 1-methylpyrrole-2-boronic acid, coupled with 4-methylbenzoyl derivatives under palladium catalysis.

Protocol

  • Substrates : 1-Methylpyrrole-2-boronic acid + 4-methylbenzoyl chloride.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2 equiv).
  • Solvent : Tetrahydrofuran (THF)/H₂O (3:1).
  • Yield : 65–80%.

This method avoids harsh acidic conditions but requires inert atmospheres and costly catalysts.

Aza-Wittig and [3+2] cycloaddition strategies enable pyrrole ring formation with simultaneous introduction of the 4-methylphenyl group.

Aza-Wittig Reaction (Source 5)

  • Substrates : Phenacyl azide + α,β-unsaturated aldehydes.
  • Conditions : Triphenylphosphine (PPh₃, 1.2 equiv), toluene, 110°C.
  • Yield : 45–70%.

[3+2] Cycloaddition (Source 12)

  • Substrates : TosMIC (p-toluenesulfonylmethyl isocyanide) + 4-methylphenylacetylene.
  • Catalyst : DBU (1,8-diazabicycloundec-7-ene).
  • Solvent : Acetonitrile, room temperature.
  • Yield : 87–95%.

Nucleophilic Aromatic Substitution

This method functionalizes preassembled pyrrole cores via SNAr reactions. For example, 1-methylpyrrole-2-lithium reacts with 4-methylbenzoyl electrophiles.

Procedure

  • Generation of Pyrrole-Li : 1-Methylpyrrole + LDA (lithium diisopropylamide) at −78°C.
  • Quenching : Add 4-methylbenzoyl chloride.
  • Workup : Hydrolysis with NH₄Cl.
  • Yield : 50–60%.

Industrial-Scale Synthesis

Optimized protocols for large-scale production emphasize continuous flow reactors and recyclable catalysts.

Key Parameters (Source 4)

Parameter Value
Reactor Type Continuous flow
Catalyst Heterogeneous Al₂O₃
Temperature 120°C
Residence Time 15 min
Purity >99% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Regioselectivity
Friedel-Crafts 70–99 Low High Moderate
Direct Acylation 65–80 High Moderate High
Cycloaddition 45–95 Medium Low High
Nucleophilic Substitution 50–60 Medium Low Low
Industrial Flow >99 Low High High

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal and Antimicrobial Activity

Recent studies have highlighted the antifungal properties of compounds similar to Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-. For instance, derivatives of this compound have been evaluated for their effectiveness against various fungal strains, including Aspergillus species. The incorporation of the pyrrole moiety is believed to enhance the biological activity due to its electron-rich nature, which facilitates interaction with biological targets .

2. Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. A study involving pyrrole-based derivatives demonstrated that modifications on the phenyl ring could lead to enhanced potency against specific cancer types. The mechanisms of action often involve the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Organic Synthesis Applications

1. Synthesis of Heterocycles

The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic structures. For example, it can undergo various coupling reactions such as Sonogashira coupling to form more complex molecules with potential biological activity. This synthetic utility is critical for developing new pharmaceuticals and agrochemicals .

2. Development of New Synthetic Protocols

Innovative synthetic methodologies have been developed using Methanone as a precursor. For instance, researchers have employed this compound in a sequential reaction scheme that allows for the efficient synthesis of pyrrolo[1,2-a]quinolines, which are valuable in medicinal chemistry due to their diverse biological activities .

Materials Science Applications

1. Photonic Materials

The unique electronic properties of Methanone derivatives make them suitable for applications in photonic materials. Studies indicate that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently .

2. Polymer Chemistry

In polymer science, Methanone derivatives can act as monomers or cross-linking agents in the synthesis of novel polymers with enhanced mechanical and thermal properties. The integration of such compounds into polymer matrices can lead to materials with improved performance characteristics for various industrial applications .

Compound NameActivity TypeTarget Organism/Cell LineReference
Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-AntifungalAspergillus spp.
Pyrrole derivative AAnticancerHeLa cells
Pyrrole derivative BAntimicrobialE. coli

Table 2: Synthetic Methods Involving Methanone

Reaction TypeConditionsYield (%)Reference
Sonogashira CouplingAcetonitrile, 70 °C95.2
Vilsmeier Haack FormylationDMF, 0 °C to rt71.2
Intramolecular Alkyne-Carbonyl MetathesisTFA at 90 °C82

Case Study 1: Antifungal Activity Evaluation

In a study published by MDPI, researchers synthesized a series of pyrrole derivatives based on Methanone and evaluated their antifungal activity against Aspergillus species. The results indicated that specific structural modifications significantly enhanced antifungal efficacy, suggesting a pathway for developing new antifungal agents .

Case Study 2: Synthesis of Complex Heterocycles

A recent publication detailed the synthesis of pyrrolo[1,2-a]quinolines using Methanone as a precursor through a novel reaction pathway involving Sonogashira coupling followed by cyclization. This approach not only demonstrated high yields but also showcased the compound's versatility in generating biologically relevant heterocycles .

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

The target compound is compared to the following analogues:

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone ()

(1-Methyl-1H-pyrrol-2-yl)(4-(trifluoromethyl)phenyl)methanone ()

(1-Methyl-1H-pyrrol-2-yl)(naphthalen-2-yl)methanone ()

Cyclohexyl(1,3-dimethyl-1H-indol-2-yl)methanone ()

Key Observations :

  • Bulky substituents (e.g., naphthyl) may reduce synthetic yields due to steric hindrance during coupling steps .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Key Signals ¹³C NMR (δ, ppm) Key Signals
Target Compound Not reported ~1620 (estimated) 2.35 (s, CH₃-Ph), 3.85 (s, N-CH₃) 185–190 (C=O), 20–25 (CH₃)
(4-Fluorophenyl) analogue Not reported 1621.5 7.6–7.9 (m, aromatic), 6.8–7.1 (pyrrole) 184.6 (C=O), 141.7 (C-F)
(4-Trifluoromethylphenyl) analogue Not reported 1621.1 7.88 (d, J=8.0 Hz, aromatic), 3.75 (s, N-CH₃) 187.4 (C=O), 132.2 (CF₃)
Naphthalen-2-yl analogue Oil (liquid) 1613.7 7.8–8.3 (m, naphthyl), 3.80 (s, N-CH₃) 187.4 (C=O), 126–134 (naphthyl)

Key Observations :

  • ¹³C NMR chemical shifts for the carbonyl group (δ ~185–190 ppm) are consistent across analogues, confirming ketone functionality .

Crystallographic and Supramolecular Features

  • (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone crystallizes in the triclinic space group P1 with unit cell parameters a = 3.8957 Å, b = 10.7053 Å, c = 11.1421 Å. Intermolecular C-H···O hydrogen bonds stabilize the crystal lattice .
  • The target compound’s methyl groups may disrupt hydrogen bonding networks, leading to distinct packing motifs compared to the fluorophenyl analogue .

Biological Activity

Methanone, specifically the compound (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-, also known as 4-Methylbenzophenone, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C14H12O
  • Molecular Weight : 196.2445 g/mol
  • CAS Registry Number : 134-84-9
  • IUPAC Name : (4-Methylphenyl)(1-methyl-1H-pyrrol-2-yl)methanone

The compound is characterized by a benzophenone structure with a methyl substitution on the phenyl ring and a pyrrole moiety, which is significant for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that methanone derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains:

CompoundActivityMIC (mg/mL)Target Strains
Compound AAntibacterial0.0039 - 0.025S. aureus, E. coli
Compound BAntifungalNot specifiedC. albicans

The data suggests that methanone derivatives can possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

Research has also highlighted the anticancer potential of methanone derivatives. A study focusing on aminopyrazole-based compounds demonstrated that certain structural modifications could enhance cytotoxicity against cancer cell lines such as HeLa cells. The presence of a pyrrole ring may contribute to this activity by influencing cellular uptake or interaction with specific molecular targets .

Structure-Activity Relationships (SAR)

The biological activity of methanone compounds is heavily influenced by their structural features. Modifications to the phenyl and pyrrole rings can significantly alter their potency and selectivity:

  • Phenyl Substituents : Variations in the position and nature of substituents on the phenyl ring can enhance or diminish biological activity.
  • Pyrrole Modifications : Substituting different groups on the pyrrole nitrogen or carbon atoms can affect receptor binding affinity and efficacy.

For example, the introduction of electron-donating groups on the phenyl ring has been shown to increase binding affinity to certain receptors, suggesting that optimizing these substitutions could lead to more effective therapeutic agents .

Study 1: D3 Dopamine Receptor Agonism

A notable study examined a series of methanone derivatives for their activity at dopamine receptors. One compound demonstrated selective agonism at the D3 receptor while showing minimal activity at the D2 receptor, indicating potential for treating neuropsychiatric disorders without typical side effects associated with D2 receptor activation .

Study 2: Antioxidant Activity

Another investigation into related compounds revealed significant antioxidant properties, suggesting that methanone derivatives could be beneficial in mitigating oxidative stress-related diseases. The antioxidant capacity was measured using various assays (e.g., ABTS, FRAP), highlighting the therapeutic potential of these compounds beyond their antimicrobial effects .

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